

# Application Notes and Protocols: Solvent-Free Cross-Coupling Reactions Catalyzed by N-Iodosuccinimide

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Compound of Interest		
Compound Name:	N-lodosuccinimide	
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### Introduction

In the pursuit of greener and more efficient synthetic methodologies, solvent-free reactions have emerged as a cornerstone of sustainable chemistry. **N-lodosuccinimide** (NIS), a readily available and inexpensive reagent, has been identified as a highly effective precatalyst for a range of direct cross-coupling reactions under solvent-free conditions.[1][2][3] This approach offers significant advantages, including reduced waste, lower costs, and simplified purification procedures. These reactions are typically metal-free, air- and water-tolerant, and can often be scaled up to produce quantitative yields.[1][2]

These application notes provide a comprehensive overview of NIS-catalyzed solvent-free cross-coupling reactions, with a focus on the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Detailed protocols and tabulated data are presented to facilitate the adoption of these sustainable methods in research and development settings.

## **Core Applications**

**N-lodosuccinimide** catalyzes the direct dehydrative cross-coupling of alcohols with a variety of carbon, nitrogen, and oxygen nucleophiles. This methodology is particularly effective for



benzylic and secondary alcohols, which are readily activated by NIS under mild, solvent-free conditions.

# C-C Bond Formation: Coupling of Alcohols with C-Nucleophiles

NIS has been demonstrated to be a superior precatalyst among N-halosuccinimides for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent-free reaction conditions (SFRC). This protocol is metal-free and provides a scalable synthesis with nearly quantitative yields.

Quantitative Data Summary for C-C Coupling



Entry	Alcohol Substrate	C- Nucleoph ile	NIS (mol%)	Temp (°C)	Time (h)	Yield (%)
1	Diphenylm ethanol	1,3- Diphenylpr opane-1,3- dione	10	70-75	24	98
2	Phenyl(p- tolyl)metha nol	1,3- Diphenylpr opane-1,3- dione	10	70-75	24	99
3	(4- Chlorophe nyl) (phenyl)me thanol	1,3- Diphenylpr opane-1,3- dione	10	70-75	24	99
4	(4- Methoxyph enyl) (phenyl)me thanol	1,3- Diphenylpr opane-1,3- dione	10	70-75	24	99
5	Phenyl(p- tolyl)metha nol	1,1- Diphenylet hene	10	70-75	24	98

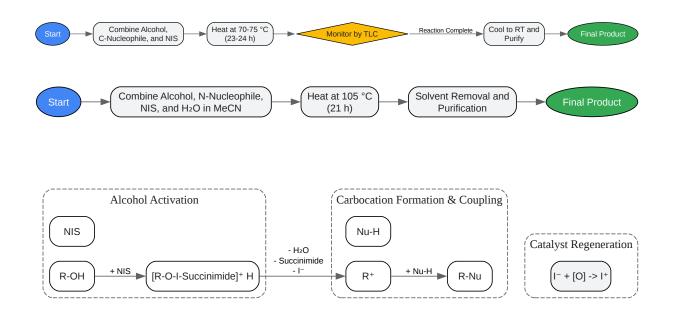
Data compiled from literature reports.

Experimental Protocol: General Procedure for C-C Coupling

- In a clean, dry reaction vial, combine the alcohol (0.5 mmol), the C-nucleophile (0.5 mmol), and **N-lodosuccinimide** (0.05 mmol, 10 mol%).
- Seal the vial and place it in a preheated oil bath or heating block at 70-75 °C.



- Stir the reaction mixture for 23-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.



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## References

 1. [PDF] N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions | Semantic Scholar [semanticscholar.org]



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